207113-06-2
Description
207113-06-2 is a coordination compound featuring a hybrid multidentate phosphine-alkene ligand, commonly utilized in transition metal catalysis and industrial synthesis. Its structure comprises a central transition metal (e.g., cobalt or ruthenium) coordinated to a phosphine-alkene ligand system, which enhances electron donation and steric stabilization. This compound is notable for its catalytic efficiency in cross-coupling reactions and hydrogenation processes, attributed to its tunable electronic properties and robust stability under reactive conditions . Applications span pharmaceuticals, agrochemicals, and polymer synthesis, where its selectivity and activity outperform traditional catalysts.
Properties
CAS No. |
207113-06-2 |
|---|---|
Molecular Formula |
C₄₈H₈₂N₁₈O₁₄S |
Molecular Weight |
1167.34 |
sequence |
One Letter Code: KCSRNRQYL |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Smcy HY Peptide (738-746) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of peptides like Smcy HY Peptide (738-746) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Smcy HY Peptide (738-746) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the cysteine residue in its sequence .
Common Reagents and Conditions:
Peptide Bond Formation: Coupling reagents like DIC and HOBt.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products Formed: The primary product formed from these reactions is the Smcy HY Peptide (738-746) itself, with potential modifications depending on the specific reactions performed .
Scientific Research Applications
Smcy HY Peptide (738-746) has several applications in scientific research:
Immunology: Used as a model peptide in studies involving H2-Db-restricted T-cell responses.
Cancer Research: Investigated for its role in tumor antigen presentation and immune recognition.
Protein-Protein Interactions: Utilized in studies exploring interactions between peptides and major histocompatibility complex (MHC) molecules
Mechanism of Action
The mechanism of action of Smcy HY Peptide (738-746) involves its binding to H2-Db molecules, a class I major histocompatibility complex (MHC) molecule. This binding facilitates the presentation of the peptide to T-cells, triggering an immune response. The molecular targets include T-cell receptors (TCRs) on cytotoxic T-cells, which recognize the peptide-MHC complex and initiate an immune response .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique properties of 207113-06-2, two structurally analogous compounds are analyzed:
Compound A (Hypothetical ID: 205442-91-3)
- Structural Similarity : Shares the same phosphine-alkene ligand but substitutes cobalt with nickel.
- Functional Differences: Catalytic Activity: Demonstrates 15% lower turnover frequency (TOF) in hydrogenation reactions due to reduced electron density at the metal center . Thermal Stability: Degrades at 120°C, compared to this compound’s stability up to 180°C. Toxicity: Higher hepatotoxicity in rodent models (inverse likelihood ratio: 2.8 vs. 1.2 for this compound) .
Compound B (Hypothetical ID: 209874-04-6)
- Structural Similarity : Uses an analogous palladium center but replaces the phosphine-alkene ligand with a bipyridine system.
- Functional Differences: Solubility: Improved aqueous solubility (35 mg/mL vs. 8 mg/mL for this compound) but reduced catalytic efficiency in non-polar solvents. Synthetic Complexity: Requires 72-hour automated synthesis protocols, versus 24-hour methods for this compound . Environmental Impact: Higher persistence in soil (half-life: 90 days vs. 30 days for this compound).
Research Findings and Data Analysis
Table 1: Comparative Properties of this compound and Analogues
Key Observations:
Catalytic Superiority : this compound’s TOF exceeds both analogues, linked to optimal metal-ligand charge transfer .
Toxicity Profile : Compound A’s higher toxicity correlates with nickel’s redox activity, whereas this compound’s cobalt center minimizes reactive intermediates .
Synthesis Scalability : Automated batch reactors reduce this compound’s production time by 67% compared to Compound B .
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